N,2-Dihydroxy-3-nitrobenzamide
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Overview
Description
N,2-Dihydroxy-3-nitrobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of hydroxyl groups at the N and 2 positions and a nitro group at the 3 position on the benzamide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,2-Dihydroxy-3-nitrobenzamide can be synthesized through the nitration of benzamide followed by hydroxylation. The nitration process typically involves the reaction of benzamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The hydroxylation step can be achieved using hydroxylating agents like hydrogen peroxide or sodium hydroxide under controlled conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Quinones.
Reduction: Aminobenzamides.
Substitution: Esters, ethers.
Scientific Research Applications
N,2-Dihydroxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,2-Dihydroxy-3-nitrobenzamide involves its interaction with various molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
2,3-Dihydroxybenzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
3-Nitrobenzamide: Lacks the hydroxyl groups, which affects its solubility and interaction with biological targets.
2-Hydroxy-3-nitrobenzamide: Similar structure but with only one hydroxyl group, leading to different chemical properties
Uniqueness: N,2-Dihydroxy-3-nitrobenzamide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N,2-dihydroxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c10-6-4(7(11)8-12)2-1-3-5(6)9(13)14/h1-3,10,12H,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZPVHPQJIOUCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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